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Compound of Interest

8-Methylsulfinyloctyl
Compound Name:
isothiocyanate

Cat. No.: B1244051

Application Note

This document provides a detailed protocol for the synthesis of (R)-8-Methylsulfinyloctyl
isothiocyanate, a compound of significant interest in drug development and scientific research
due to its potential therapeutic properties. The synthesis is based on the enantioselective "DAG
methodology,” which allows for the preparation of the desired (R)-enantiomer with high purity.
This protocol is intended for researchers, scientists, and professionals in the field of drug
development.

Introduction

8-Methylsulfinyloctyl isothiocyanate is a naturally occurring isothiocyanate found in plants of
the Brassicaceae family, such as watercress. It has garnered attention for its potential anti-
inflammatory and antioxidant activities. The (R)-enantiomer, in particular, has been the focus of
studies exploring its biological effects. This document outlines a robust and reproducible
synthetic route to obtain (R)-8-Methylsulfinyloctyl isothiocyanate for research purposes.

Physicochemical Data
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Property Value

Molecular Formula C10H19NOS:2

Molecular Weight 233.40 g/mol

Appearance Colorless to pale yellow oil

CAS Number 75272-81-0

Purity >98% (as determined by HPLC)
Storage -20°C, protected from light and moisture

Experimental Protocols

The synthesis of (R)-8-Methylsulfinyloctyl isothiocyanate is a multi-step process that begins
with the preparation of key intermediates. The overall workflow is depicted in the diagram

below.

Synthesis Workflow Diagram

!

Click to download full resolution via product page

Caption: Synthetic workflow for (R)-8-Methylsulfinyloctyl isothiocyanate.

Step 1: Synthesis of 1,8-Diazidooctane

e To a solution of 1,8-dibromooctane (10.0 g, 36.8 mmol) in dimethylformamide (DMF, 100
mL), add sodium azide (NaNs, 7.17 g, 110.4 mmol).

« Stir the reaction mixture vigorously at 80°C for 12 hours.
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After cooling to room temperature, pour the mixture into water (200 mL) and extract with
diethyl ether (3 x 100 mL).

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure to yield 1,8-diazidooctane as a colorless

oil.
Molar Mass ( g/mol
Reagent | Amount (g) Moles (mmol)
1,8-Dibromooctane 271.99 10.0 36.8
Sodium Azide 65.01 7.17 1104
Product Yield 196.26 ~6.8¢ ~94%

Step 2: Synthesis of 8-Azidooctane-1-thiol

Prepare a solution of sodium sulfide nonahydrate (Na=S-9Hz0, 10.6 g, 44.1 mmol) ina 1:1
mixture of water and tetrahydrofuran (THF, 100 mL).

Add the 1,8-diazidooctane (6.8 g, 34.6 mmol) dropwise to the sodium sulfide solution at 0°C.
Allow the reaction to warm to room temperature and stir for 24 hours.

Acidify the reaction mixture with 1 M hydrochloric acid (HCI) to pH ~2 and extract with ethyl
acetate (3 x 100 mL).

Wash the combined organic layers with brine, dry over Na2SQOa4, and concentrate in vacuo.
The crude product is used in the next step without further purification.
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Molar Mass ( g/mol

Reagent | Amount (g) Moles (mmol)
1,8-Diazidooctane 196.26 6.8 34.6
Sodium Sulfide

240.18 10.6 44.1
Nonahydrate
Product Yield 187.31

Step 3: Synthesis of S-(8-azidooctyl) ethanethioate

e Dissolve the crude 8-azidooctane-1-thiol in dichloromethane (DCM, 100 mL) and cool to 0°C.

¢ Add triethylamine (EtsN, 7.2 mL, 51.9 mmol) followed by the dropwise addition of acetyl
chloride (AcCl, 3.2 mL, 45.0 mmol).

 Stir the reaction at room temperature for 4 hours.
e Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

» Dry the organic layer over Na2SO4 and concentrate to give the crude thioacetate, which is
used directly in the next step.

Molar Mass ( g/mol

Reagent | Amount (mL) Moles (mmol)
8-Azidooctane-1-thiol 187.31 - ~34.6
Triethylamine 101.19 7.2 51.9

Acetyl Chloride 78.50 3.2 45.0

Product Yield 229.35

Step 4: Synthesis of 8-Azidooctane-1-sulfinyl chloride

e To a solution of the crude S-(8-azidooctyl) ethanethioate in DCM (100 mL) at -20°C, add
acetic anhydride (Acz20, 3.3 mL, 34.6 mmol).
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e Slowly add sulfuryl chloride (SO2zClz, 5.6 mL, 69.2 mmol) to the mixture.
 Stir the reaction at -5°C for 1 hour.

o Evaporate the solvent under reduced pressure to obtain the crude 8-azidooctane-1-sulfinyl
chloride, which is used immediately in the next step.

Molar Mass ( g/mol

Reagent ) Amount (mL) Moles (mmol)
S-(8-azidooctyl)

_ 229.35 - ~34.6
ethanethioate
Acetic Anhydride 102.09 3.3 34.6
Sulfuryl Chloride 134.97 5.6 69.2
Product Yield 237.74 - Quantitative

Step 5: Synthesis of Diastereomeric Sulfinates (DAG
Methodology)

o Dissolve diacetone-D-glucose (DAG-OH, 9.0 g, 34.6 mmol) and pyridine (5.6 mL, 69.2
mmol) in anhydrous diethyl ether (150 mL) at -78°C.

e Add a solution of the crude 8-azidooctane-1-sulfinyl chloride in diethyl ether (50 mL)
dropwise.

 Stir the reaction at -78°C for 2 hours and then allow it to warm to room temperature
overnight.

« Filter the reaction mixture and concentrate the filtrate. The resulting diastereomeric sulfinates
can be separated by column chromatography on silica gel.
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Molar Mass ( g/mol

Reagent ) Amount (g/mL) Moles (mmol)
8-Azidooctane-1-
237.74 - ~34.6
sulfinyl chloride
Diacetone-D-glucose 260.28 9.0g 34.6
Pyridine 79.10 5.6 mL 69.2
Product Yield 461.58

Step 6: Synthesis of (R)-8-Azidooctyl methyl sulfoxide

» Dissolve the desired diastereomer of the sulfinate (10.0 g, 21.6 mmol) in anhydrous THF
(100 mL) at -78°C.

e Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 14.4 mL, 43.2 mmol)
dropwise.

o Stir the reaction at -78°C for 3 hours.

e Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4ClI, 50
mL).

o Extract the product with ethyl acetate (3 x 100 mL), wash the combined organic layers with
brine, dry over Naz2SOa4, and concentrate. Purify by column chromatography to yield (R)-8-
azidooctyl methyl sulfoxide.

Molar Mass ( g/mol

Reagent ) Amount (g/mL) Moles (mmol)
Diastereomeric

_ 461.58 10.0g 21.6
Sulfinate
Methylmagnesium

_ 14.4 mL 43.2

Bromide (3.0 M)
Product Yield 217.34 ~3.8¢ ~81%
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Step 7: Synthesis of (R)-8-Aminooctyl methyl sulfoxide

e Dissolve (R)-8-azidooctyl methyl sulfoxide (3.8 g, 17.5 mmol) in a 9:1 mixture of THF and
water (100 mL).

e Add triphenylphosphine (PPhs, 5.5 g, 21.0 mmol) in one portion.
« Stir the reaction mixture at room temperature for 12 hours.

o Concentrate the reaction mixture under reduced pressure and purify the residue by column
chromatography to obtain the desired amine.

Molar Mass ( g/mol

Reagent | Amount (g) Moles (mmol)
(R)-8-Azidooctyl
, 217.34 3.8 17.5
methyl sulfoxide
Triphenylphosphine 262.29 5.5 21.0
Product Yield 191.34 ~2.9¢g ~87%

Step 8: Synthesis of (R)-8-Methylsulfinyloctyl
isothiocyanate

 Dissolve (R)-8-aminooctyl methyl sulfoxide (2.9 g, 15.1 mmol) and triethylamine (4.2 mL,
30.2 mmol) in DCM (100 mL) at 0°C.

e Add a solution of thiophosgene (CSClz, 1.4 mL, 18.1 mmol) in DCM (20 mL) dropwise over
30 minutes.

 Stir the reaction at 0°C for 2 hours.
e Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

o Dry the organic layer over Na2SQOa, concentrate, and purify by column chromatography
(silica gel, hexane:ethyl acetate gradient) to afford (R)-8-Methylsulfinyloctyl
isothiocyanate as a colorless to pale yellow oil.
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Molar Mass ( g/mol
Reagent Amount (g/mL) Moles (mmol)

)

(R)-8-Aminooctyl

methy! sulfoxide 191.34 299 ol
Triethylamine 101.19 4.2 mL 30.2
Thiophosgene 114.98 1.4 mL 18.1
Product Yield 233.40 ~2.8¢ ~80%

Characterization Data
1H NMR (400 MHz, CDCls): 6 3.53 (t, J = 6.8 Hz, 2H, -CH2-NCS), 2.70 (t, J = 7.5 Hz, 2H, -CH2-
S(0)-), 2.56 (s, 3H, -S(0)-CHs), 1.75 — 1.65 (m, 2H), 1.60 — 1.50 (m, 2H), 1.48 — 1.30 (m, 8H).

13C NMR (101 MHz, CDCls): & 130.5 (-NCS), 56.5 (-CH2-S(0)-), 45.0 (-CH2-NCS), 38.8 (-S(O)-
CHs), 30.1, 29.0, 28.8, 26.4, 26.2, 22.8.

Mass Spectrometry (ESI+): m/z 234.1 [M+H]*, 256.1 [M+Na]*.

Signaling Pathway Diagram

The synthesized (R)-8-Methylsulfinyloctyl isothiocyanate can be used to study its effects on
cellular signaling pathways, such as the Nrf2-ARE pathway, which is crucial in the cellular

antioxidant response.
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Caption: Proposed mechanism of Nrf2 activation by (R)-8-Methylsulfinyloctyl
isothiocyanate.

 To cite this document: BenchChem. [Synthesis of (R)-8-Methylsulfinyloctyl Isothiocyanate for
Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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